N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide
Overview
Description
N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H10FN3S and a molecular weight of 199.25 g/mol . This compound is known for its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, along with a hydrazinecarbothioamide moiety. It is used primarily in research and development settings.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-fluoro-4-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbothioamide moiety.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-fluoro-4-ethylphenyl)hydrazinecarbothioamide: Similar structure but with an ethyl group instead of a methyl group.
N-(3-fluoro-4-methylphenyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
1-amino-3-(3-fluoro-4-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKOCVCYGTUKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405200 | |
Record name | ST4148487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51707-40-5 | |
Record name | NSC129256 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST4148487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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